N-[2-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]prop-2-enamide
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Description
“N-[2-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]prop-2-enamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic ring with one nitrogen atom, and a trifluoromethyl group, which is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, the trifluoromethyl group, and the amide group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its specific structure. The pyridine ring, for example, could undergo electrophilic substitution reactions. The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. For example, the presence of the trifluoromethyl group could make the compound more hydrophobic, or water-repelling .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c1-2-9(17)15-5-6-16-7-8(11(12,13)14)3-4-10(16)18/h2-4,7H,1,5-6H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFALEJFJSHEENH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1C=C(C=CC1=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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